molecular formula C20H17N3O3S2 B2681999 N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1115871-89-0

N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2681999
CAS No.: 1115871-89-0
M. Wt: 411.49
InChI Key: XGSQNLZXBLTIRV-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a 3-cyanophenyl group and a sulfonamido moiety substituted with N,4-dimethylphenyl.

Properties

IUPAC Name

N-(3-cyanophenyl)-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-14-6-8-17(9-7-14)28(25,26)23(2)18-10-11-27-19(18)20(24)22-16-5-3-4-15(12-16)13-21/h3-12H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSQNLZXBLTIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is formed by reacting an amine with a sulfonyl chloride under basic conditions.

    Attachment of the Cyanophenyl Group: The cyanophenyl group is typically introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of the target compound with similar thiophene carboxamide derivatives:

Compound Name Molecular Formula Key Substituents Notable Properties/Activities References
N-(3-Cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide C₂₁H₁₈N₃O₃S₂ (hypothetical) - 3-Cyanophenyl
- N,4-Dimethylphenylsulfonamido
Hypothesized enhanced solubility and binding affinity due to cyano and sulfonamido groups.
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S - 2-Nitrophenyl Antibacterial/antifungal activity; dihedral angles ~9–16° between aromatic rings .
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ - 4-Chlorophenyl
- 4-Chlorobenzylsulfonyl
Potential enzyme inhibition via sulfonyl and halogen interactions.
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide C₁₈H₁₁F₃N₂O₄S - 4-Nitro-3-(trifluoromethyl)phenoxy
- Phenyl
Electron-withdrawing groups (NO₂, CF₃) may enhance metabolic stability.
N-(3-Cyano-thiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ - 3-Cyano-thiophen-2-yl
- Thiophen-2-yl acetyl
Two-step synthesis via acetyl chloride intermediate; structural simplicity.

Supramolecular Interactions

  • N-(2-Nitrophenyl)thiophene-2-carboxamide : Exhibits weak C–H⋯O/S interactions and S(6) ring motifs in crystal packing, lacking classical hydrogen bonds .
  • Target Compound: The sulfonamido group could facilitate stronger intermolecular interactions (e.g., N–H⋯O) compared to nitro or cyano substituents.

Biological Activity

N-(3-cyanophenyl)-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group and a sulfonamide moiety, which are known to influence its biological activity. The molecular formula is C16H18N4O2SC_{16}H_{18}N_4O_2S with a molecular weight of approximately 342.4 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting sirtuins have shown promising results in inhibiting glioma cell proliferation. A study demonstrated that certain analogs inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent cell cycle arrest in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundTargetActivity LevelReference
This compoundSIRT1/2Moderate Inhibition
Analog 1HDAC Class IHigh Inhibition
Analog 2SIRT1Selective Inhibition

The mechanism by which this compound exerts its effects involves the inhibition of specific enzymes related to tumor growth and survival. The compound's structure allows it to interact with the active sites of sirtuins and HDACs, disrupting their function and leading to apoptosis in cancer cells.

Case Studies

  • In Vitro Studies : A study involving various glioma cell lines revealed that the compound effectively reduced cell viability through apoptosis induction. The selectivity index indicated lower toxicity towards normal glial cells compared to cancerous cells .
  • In Vivo Studies : Zebrafish xenograft models were employed to assess the therapeutic potential of the compound. Results showed significant tumor regression upon treatment with the compound, further validating its anticancer efficacy .

Toxicological Profile

While the anticancer potential is promising, understanding the toxicological aspects is crucial for therapeutic applications. Preliminary studies suggest a favorable safety profile; however, further investigations are necessary to establish comprehensive safety data.

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